molecular formula C10H8F2O3 B12961024 6-(Difluoromethoxy)chroman-4-one

6-(Difluoromethoxy)chroman-4-one

Cat. No.: B12961024
M. Wt: 214.16 g/mol
InChI Key: FFBPXBRJQRNFDV-UHFFFAOYSA-N
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Description

6-(Difluoromethoxy)chroman-4-one is a derivative of chroman-4-one, a significant structural entity in medicinal chemistry. Chroman-4-one compounds are known for their diverse biological activities and are used as building blocks in the synthesis of various medicinal compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Difluoromethoxy)chroman-4-one can be achieved through several methods. One common approach involves the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid . Another method includes the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol, followed by cyclization in trifluoroacetic acid .

Industrial Production Methods

Industrial production of chroman-4-one derivatives often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

6-(Difluoromethoxy)chroman-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted chroman-4-one derivatives with potential biological activities .

Scientific Research Applications

6-(Difluoromethoxy)chroman-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(Difluoromethoxy)chroman-4-one involves its interaction with specific molecular targets and pathways. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The difluoromethoxy group enhances its binding affinity and specificity . The compound’s effects on cellular pathways can lead to various biological outcomes, such as apoptosis in cancer cells or inhibition of inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Difluoromethoxy)chroman-4-one stands out due to the presence of the difluoromethoxy group, which enhances its chemical stability and biological activity. This modification can lead to improved pharmacokinetic properties and increased efficacy in various applications .

Properties

Molecular Formula

C10H8F2O3

Molecular Weight

214.16 g/mol

IUPAC Name

6-(difluoromethoxy)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C10H8F2O3/c11-10(12)15-6-1-2-9-7(5-6)8(13)3-4-14-9/h1-2,5,10H,3-4H2

InChI Key

FFBPXBRJQRNFDV-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C1=O)C=C(C=C2)OC(F)F

Origin of Product

United States

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